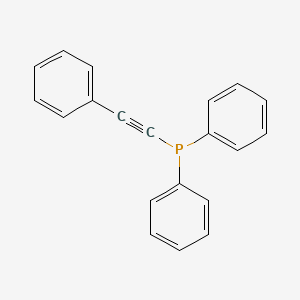

Diphenyl(phenylethynyl)phosphine

描述

Diphenyl(phenylethynyl)phosphine is a tertiary phosphine featuring a phenylethynyl (–C≡CPh) substituent alongside two phenyl groups bonded to a phosphorus(III) center. This compound is notable for its role in synthesizing transition metal carbyne complexes, which are pivotal in catalytic applications such as alkyne metathesis . The phenylethynyl group introduces unique electronic and steric properties, making it distinct from simpler phosphines like triphenylphosphine. Its synthesis often involves electrochemical or catalytic coupling methods, as seen in the preparation of its oxide derivative via electrolysis of diphenylphosphine oxide with phenylacetylene under mild conditions .

属性

CAS 编号 |

7608-17-5 |

|---|---|

分子式 |

C20H15P |

分子量 |

286.3 g/mol |

IUPAC 名称 |

diphenyl(2-phenylethynyl)phosphane |

InChI |

InChI=1S/C20H15P/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H |

InChI 键 |

PPFOMDCEYDBUAE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C#CP(C2=CC=CC=C2)C3=CC=CC=C3 |

规范 SMILES |

C1=CC=C(C=C1)C#CP(C2=CC=CC=C2)C3=CC=CC=C3 |

其他CAS编号 |

7608-17-5 |

产品来源 |

United States |

科学研究应用

Scientific Research Applications

Diphenyl(phenylethynyl)phosphine has a wide range of applications across various scientific domains:

Coordination Chemistry

DPP serves as a ligand in metal complex catalysts, enhancing the stability and reactivity of metal-catalyzed reactions. It facilitates various organic transformations, including cross-coupling reactions that are pivotal in synthetic organic chemistry .

Organic Synthesis

The compound is utilized in the synthesis of alkynyl phosphine oxides through visible-light-promoted reactions. These reactions allow for the formation of C—C and C—P bonds, which are essential in constructing complex organic molecules .

Nanotechnology

DPP is employed in stabilizing nanosystems used for biological imaging and drug delivery applications. Its ability to form stable complexes with metal ions enhances the efficacy of these systems in medical applications .

Fluorescent Materials

Research has indicated that derivatives of DPP can be developed into novel fluorescent materials, which have potential applications in optoelectronic devices and sensors due to their tunable photophysical properties .

Extraction Processes

The compound is also used as an extractant for noble metals, rare-earth elements, and transuranium elements, making it valuable in industrial applications related to material recovery and recycling .

Case Studies

- Metal-Catalyzed Reactions : Studies have demonstrated that DPP significantly improves the efficiency of palladium-catalyzed cross-coupling reactions, yielding higher product yields compared to traditional ligands .

- Fluorescent Materials Development : Research into DPP derivatives has led to the creation of new fluorescent materials that show promise for use in light-emitting devices due to their tunable electronic properties .

- Nanoparticle Stabilization : Investigations into the use of DPP for stabilizing nanoparticles have shown improved performance in drug delivery systems, highlighting its role in enhancing bioavailability and targeting .

相似化合物的比较

Structural Analogs and Substituent Effects

The electronic and steric profiles of phosphines are heavily influenced by their substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Electronic Effects : The phenylethynyl group in this compound withdraws electron density via conjugation, reducing the phosphine’s σ-donating ability compared to alkyl-substituted analogs like Methyldiphenylphosphine. This property enhances its utility in stabilizing electron-deficient metal centers .

- Steric Bulk : While less bulky than adamantyl (AdTPP) or chelating ligands (dppe), the linear ethynyl group still imposes moderate steric constraints, favoring selective coordination in catalytic cycles .

常见问题

Q. What role do phosphine ligands play in cross-coupling reactions?

- Answer: The ligand modulates oxidative addition/reductive elimination rates. For example, this compound accelerates aryl halide activation (k₁ ≈ 10⁻³ s⁻¹) compared to PPh₃ (k₁ ≈ 10⁻⁴ s⁻¹) due to stronger σ-donation. Ligand design (e.g., introducing electron-withdrawing groups) fine-tunes redox potentials for challenging substrates (e.g., chlorides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。